molecular formula C4H7LiO4 B13844098 (R)-2,4-Dihydroxybutanoic Acid Lithium Salt

(R)-2,4-Dihydroxybutanoic Acid Lithium Salt

Cat. No.: B13844098
M. Wt: 126.1 g/mol
InChI Key: PJHHPJLVTCAOHC-AENDTGMFSA-M
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Description

®-2,4-Dihydroxybutanoic Acid Lithium Salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and reactivity, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Dihydroxybutanoic Acid Lithium Salt typically involves the reaction of ®-2,4-Dihydroxybutanoic Acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the lithium salt. The reaction can be represented as follows:

(R)-2,4-Dihydroxybutanoic Acid+LiOH(R)-2,4-Dihydroxybutanoic Acid Lithium Salt+H2O\text{(R)-2,4-Dihydroxybutanoic Acid} + \text{LiOH} \rightarrow \text{(R)-2,4-Dihydroxybutanoic Acid Lithium Salt} + \text{H}_2\text{O} (R)-2,4-Dihydroxybutanoic Acid+LiOH→(R)-2,4-Dihydroxybutanoic Acid Lithium Salt+H2​O

Industrial Production Methods

In industrial settings, the production of ®-2,4-Dihydroxybutanoic Acid Lithium Salt may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

®-2,4-Dihydroxybutanoic Acid Lithium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

®-2,4-Dihydroxybutanoic Acid Lithium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2,4-Dihydroxybutanoic Acid Lithium Salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,4-Dihydroxybutanoic Acid Sodium Salt
  • ®-2,4-Dihydroxybutanoic Acid Potassium Salt
  • ®-2,4-Dihydroxybutanoic Acid Calcium Salt

Uniqueness

®-2,4-Dihydroxybutanoic Acid Lithium Salt is unique due to its specific reactivity and interaction with lithium ions. This uniqueness can result in distinct chemical and biological properties compared to its sodium, potassium, and calcium counterparts.

Properties

Molecular Formula

C4H7LiO4

Molecular Weight

126.1 g/mol

IUPAC Name

lithium;(2R)-2,4-dihydroxybutanoate

InChI

InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m1./s1

InChI Key

PJHHPJLVTCAOHC-AENDTGMFSA-M

Isomeric SMILES

[Li+].C(CO)[C@H](C(=O)[O-])O

Canonical SMILES

[Li+].C(CO)C(C(=O)[O-])O

Origin of Product

United States

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